N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2/c16-10-3-1-4-11(17)9(10)8-18-15(21)13-7-12(19-20-13)14-5-2-6-22-14/h1-7H,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWQDDWYRJMLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=NNC(=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: This step involves the coupling of the pyrazole intermediate with a furan derivative, often using a palladium-catalyzed cross-coupling reaction such as Suzuki–Miyaura coupling.
Attachment of the difluorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents such as sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Furanones
Reduction: Pyrazolines
Substitution: Substituted difluorophenyl derivatives
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:
Key Structural and Functional Comparisons
Core Heterocycles: The pyrazole carboxamide core (target compound) shares similarities with patented agrochemicals () but differs from the 1,3,4-oxadiazole (LMM11) and triazolo-pyrimidine (flumetsulam) cores. Pyrazoles are known for their metabolic stability, while oxadiazoles often enhance solubility . The furan-2-yl group in the target compound and LMM11 may contribute to π-π stacking interactions in enzyme binding, as seen in antifungal activity against C. albicans .
Substituent Effects :
- Difluorophenyl vs. Trifluoromethyl : The target’s difluorophenylmethyl group balances lipophilicity and electronic effects, whereas trifluoromethyl groups (e.g., in patented compounds) enhance electronegativity and metabolic resistance .
- Carboxamide vs. Sulfonamide : The carboxamide group in the target compound may engage in hydrogen bonding, similar to sulfonamides in flumetsulam, but with differing target specificity (e.g., ALS inhibitors vs. Trr1) .
Ranitidine derivatives () highlight the role of furan-thioether motifs in gastrointestinal applications, suggesting the target’s furan group could influence pharmacokinetics (e.g., absorption, stability) .
Research Findings and Implications
- Antifungal Potential: The structural similarity to LMM11 suggests the target compound may inhibit Trr1, though its pyrazole core could alter binding kinetics compared to oxadiazoles .
- Agrochemical Relevance: Difluorophenyl and trifluoromethyl groups are common in herbicides (e.g., flumetsulam), but the carboxamide moiety may redirect activity toward non-plant targets .
- Pharmaceutical Optimization : The difluorophenylmethyl group’s steric and electronic profile may reduce cytotoxicity compared to dichlorofluorophenyl analogs (), making it a safer candidate for drug development .
Biological Activity
N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex architecture that includes a pyrazole ring, a furan moiety, and a difluorophenyl group. Its molecular formula is with a molecular weight of approximately 385.4 g/mol . The presence of both furan and pyrazole rings contributes to its distinct chemical properties, making it a subject of various synthetic and biological studies.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅F₂N₃O₂ |
| Molecular Weight | 385.4 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
This compound exhibits biological activity primarily through its interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases that play crucial roles in cancer progression and inflammatory responses .
Therapeutic Applications
The compound shows promise for applications in oncology and inflammation-related disorders. Its ability to modulate enzyme activities is vital for understanding its mechanism of action and potential therapeutic applications.
Case Studies
- Inhibition of Kinases : In vitro studies have demonstrated that this compound can effectively inhibit specific kinases associated with tumor growth, suggesting potential utility in cancer therapy.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of the compound. Systematic modifications to the substituents on the pyrazole ring or the furan moiety guide the understanding of how these changes affect biological activity .
Table 2: Related Compounds and Their Activities
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | Kinase inhibition | Contains thiophene instead of furan |
| N-[(2,6-difluorophenyl)methyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide | Anticancer properties | Incorporates a pyridine ring |
| N-[4-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | Enhanced lipophilicity | Features trifluoromethyl group |
Synthesis
The synthesis of this compound typically involves several steps utilizing established organic reactions involving furan, pyrazole, and fluorine-containing reagents . Optimization of these synthetic routes is essential for enhancing yield and purity.
Synthetic Route Overview
- Starting Materials : Furan derivatives and difluorobenzylamine.
- Reactions : Conduct condensation reactions followed by cyclization to form the pyrazole ring.
- Purification : Use chromatography techniques to isolate the desired product.
Q & A
Q. What are the common synthetic routes for N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the assembly of the pyrazole core, followed by functionalization of the furan and difluorophenylmethyl groups. A representative procedure (adapted from related compounds) includes:
- Step 1: Condensation of a substituted oxadiazole-thiol with a benzyl chloride derivative in DMF using K₂CO₃ as a base at room temperature (RT) .
- Step 2: Coupling the pyrazole intermediate with a furan-containing carboxylic acid derivative via carbodiimide-mediated amidation.
Optimization Tips: - Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Catalyst Use: K₂CO₃ or Cs₂CO₃ improves alkylation yields in step 1 .
- Temperature Control: RT reactions minimize side products (e.g., over-alkylation).
- Purification: Column chromatography with gradients of ethyl acetate/hexane isolates the pure product.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR:
- Pyrazole protons appear as singlets (δ 6.8–7.2 ppm).
- Difluorophenylmethyl groups show splitting patterns (δ 4.5–5.0 ppm for -CH₂-) and aromatic fluorine coupling (δ 7.1–7.6 ppm) .
- Furan protons resonate as distinct doublets (δ 6.2–6.5 ppm and δ 7.3–7.6 ppm) .
- FT-IR: Confirm amide C=O stretch (~1650–1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
- HRMS: Verify molecular ion ([M+H]⁺) and isotopic patterns matching Cl/F substituents.
Advanced Research Questions
Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in kinase inhibition?
Methodological Answer:
- Core Modifications:
- Functional Group Analysis:
- Biological Assays:
Q. What computational methods are employed to predict the binding affinity of this compound with CDK1, and how can discrepancies between in silico and in vitro results be resolved?
Methodological Answer:
- Molecular Docking:
- Addressing Discrepancies:
- Solvent Effects: Include explicit water molecules in simulations to account for solvation energy .
- Protein Flexibility: Use ensemble docking with multiple CDK1 conformations (e.g., from PDB: 4Y72) .
- Experimental Validation: Perform SPR (surface plasmon resonance) to measure binding kinetics and reconcile computational predictions with empirical KD values .
Q. How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?
Methodological Answer:
- Standardize Assay Conditions:
- Data Normalization:
- Meta-Analysis:
Q. What strategies are recommended to address poor aqueous solubility during in vitro bioassays?
Methodological Answer:
- Formulation Adjustments:
- Structural Modifications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
